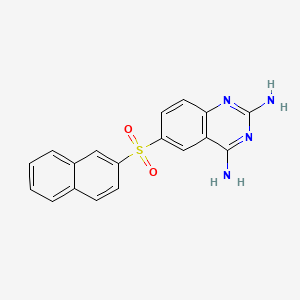

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine

Beschreibung

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine (IUPAC name: 6-(2-naphthylsulfonyl)-2,4-quinazolinediamine) is a quinazoline derivative characterized by a naphthalene sulfonyl group at position 6 and diamino substituents at positions 2 and 4. Its molecular formula is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.402 g/mol .

Eigenschaften

CAS-Nummer |

51123-83-2 |

|---|---|

Molekularformel |

C18H14N4O2S |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |

InChI |

InChI=1S/C18H14N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) |

InChI-Schlüssel |

GBVQWZXJDIIUCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

Andere CAS-Nummern |

51123-83-2 |

Synonyme |

WR 158,122 WR 158122 WR-158,122 WR-158122 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WR-158122 involves the reaction of 2-naphthylamine with chlorosulfonic acid to form 2-naphthylsulfonyl chloride. This intermediate is then reacted with 2,4-diaminoquinazoline under controlled conditions to yield WR-158122 .

Industrial Production Methods

Industrial production of WR-158122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WR-158122 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.

Substitution: Die aromatischen Ringe in WR-158122 können elektrophile und nucleophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone und verschiedene substituierte Derivate von WR-158122 .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WR-158122 entfaltet seine Wirkung durch die Hemmung der Dihydrofolat-Reduktase, einem Enzym, das für die Synthese von Tetrahydrofolat unerlässlich ist. Tetrahydrofolat ist für die Synthese von Nukleotiden und Aminosäuren von entscheidender Bedeutung, die für das Überleben und die Vermehrung von Malariaparasiten unerlässlich sind. Durch die Hemmung dieses Enzyms stört WR-158122 die Stoffwechselprozesse des Parasiten, was zu seinem Tod führt.

Wirkmechanismus

WR-158122 exerts its effects by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides and amino acids, which are vital for the survival and replication of malaria parasites. By inhibiting this enzyme, WR-158122 disrupts the parasite’s metabolic processes, leading to its death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The quinazoline scaffold is a common feature among analogs, but modifications to the core or substituents significantly alter properties and bioactivity. Key comparisons include:

Tetrahydroquinazoline Derivatives

- 5,6,7,8-Tetrahydroquinazoline-2,4-diamine analogs (e.g., compounds 2–6 in ): These feature a partially saturated quinazoline ring, enhancing conformational flexibility. For instance, methyl substituents at different positions on the tetrahydroquinazoline (THQ) ring (compounds 2–6) result in Ki values <1 nM for dihydrofolate reductase (DHFR) inhibition.

Triazine-Based Analog

- 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine ():

This compound replaces the quinazoline core with a triazine ring, increasing molecular weight (381.5 g/mol ) and topological polar surface area (156 Ų ). The thiadiazole-sulfanylmethyl group introduces sulfur-based interactions, which may enhance metabolic stability .- Comparison : The target compound’s quinazoline core likely offers distinct electronic properties (e.g., aromatic π-stacking) compared to triazine derivatives.

Substituent Modifications

Naphthalene Group Variations

- 7-(2-Ethoxynaphthalen-1-yl)-6-methylquinazoline-2,4-diamine (Q27) (): Features an ethoxy-naphthyl group at position 7 and a methyl group at position 5. Molecular formula: C₂₁H₂₀N₄O . Comparison: The target compound’s sulfonyl group (electron-withdrawing) contrasts with Q27’s ethoxy group (electron-donating), affecting electronic distribution and receptor interactions.

Sulfonyl vs. Sulfanyl Groups

- 5-(4-Morpholinophenyl)sulfanylquinazoline-2,4-diamine (): The sulfanyl (S-link) group is less polar than the sulfonyl (SO₂) group in the target compound. This difference impacts solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement .

Data Table: Key Properties of 6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine and Analogs

Research Findings and Implications

- Enzyme Inhibition: THQ derivatives () demonstrate that minor structural changes (e.g., methyl group position) drastically affect DHFR inhibition. The target compound’s sulfonyl group may similarly modulate enzyme binding but requires experimental validation.

- Solubility and Bioavailability : The sulfonyl group in the target compound likely reduces solubility compared to sulfanyl analogs (), necessitating formulation strategies for in vivo studies.

Biologische Aktivität

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline core structure with a naphthalene sulfonyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it has a molecular weight of approximately 273.33 g/mol. The presence of the sulfonyl group is significant as it can influence the compound's solubility and reactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

- Targeting Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

- Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus.

- Gram-negative Bacteria : It also exhibits efficacy against Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding suggests its potential use as an alternative treatment for antibiotic-resistant infections.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.